

# HPLC and mass spectrometry analysis of ADC constructs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Fmoc-Asn-Pro-Val-PABC-PNP |           |
| Cat. No.:            | B12406877                 | Get Quote |

An in-depth analysis of Antibody-Drug Conjugates (ADCs) is critical for ensuring their safety, efficacy, and consistency throughout the drug development process. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as the cornerstone for the comprehensive characterization of these complex biotherapeutics. This document provides detailed application notes and protocols for the analysis of ADC constructs, tailored for researchers, scientists, and drug development professionals.

## Application Note 1: Overview of ADC Characterization

Antibody-Drug Conjugates (ADCs) combine the targeted specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This complexity presents unique analytical challenges, requiring a multi-faceted approach to characterize critical quality attributes (CQAs). Key CQAs include the drug-to-antibody ratio (DAR), drug load distribution, identification of conjugation sites, and quantification of aggregates, fragments, and charge variants.[1][2]

A typical analytical workflow integrates several HPLC and MS techniques to build a complete profile of the ADC.[2][3] This multi-level analysis includes:

 Intact Mass Analysis: To determine the average DAR and the distribution of different drugloaded species.



- Subunit Analysis: To assess the drug load on the light and heavy chains of the antibody.
- Peptide Mapping: A "bottom-up" approach to pinpoint the exact locations of drug conjugation and identify other post-translational modifications (PTMs).[4][5]
- Analysis of Size and Charge Variants: To quantify impurities like aggregates, fragments, and charge variants that can impact efficacy and immunogenicity.[6][7]

The following sections detail the specific protocols for these essential analyses.



Click to download full resolution via product page



**Caption:** A high-level overview of the analytical workflow for ADC characterization.

# **Application Note 2: Drug-to-Antibody Ratio (DAR) Determination by HIC**

Hydrophobic Interaction Chromatography (HIC) is the gold standard for analyzing ADC heterogeneity and determining the drug-to-antibody ratio (DAR).[8][9] This technique separates molecules based on their surface hydrophobicity. Since the conjugated cytotoxic drugs are typically hydrophobic, ADCs with different numbers of drugs (DAR 0, 2, 4, 6, 8, etc.) exhibit different hydrophobicities and can be resolved. HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.[10][11]

The average DAR is calculated from the HIC chromatogram by integrating the peak areas for each species and determining the weighted average.





Click to download full resolution via product page

Caption: Workflow for determining the average DAR using HIC-HPLC.

### **Protocol: DAR Analysis using HIC-HPLC**

- 1. Materials and Reagents:
- Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
- Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.



- ADC Sample: Diluted to 1 mg/mL in Mobile Phase A.
- HIC Column: e.g., TSKgel Butyl-NPR.
- 2. HPLC System and Conditions:
- System: Agilent 1290 Infinity II Bio LC System or equivalent.[9]
- Flow Rate: 0.8 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 280 nm.
- Injection Volume: 10 μL.
- Gradient:
  - 0-2 min: 0% B
  - 2-22 min: 0-100% B
  - o 22-25 min: 100% B
  - 25-27 min: 100-0% B
  - o 27-30 min: 0% B
- 3. Data Analysis:
- Integrate the peak area (A<sub>i</sub>) for each resolved species (i = DAR0, DAR2, etc.).
- Calculate the percentage of each species: %DAR<sub>i</sub> = (A<sub>i</sub> / ΣA<sub>i</sub>) \* 100.
- Calculate the average DAR using the formula: Average DAR =  $\Sigma$ (%DAR<sub>i</sub> \* i) / 100.

## Quantitative Data Summary: HIC Analysis of Brentuximab Vedotin



| DAR Species | Retention Time (min) | Relative Peak Area (%) |
|-------------|----------------------|------------------------|
| DAR0        | 12.5                 | 10.5                   |
| DAR2        | 15.8                 | 25.0                   |
| DAR4        | 18.2                 | 35.5                   |
| DAR6        | 20.1                 | 22.0                   |
| DAR8        | 21.5                 | 7.0                    |
| Average DAR | -                    | 3.7[9]                 |

# Application Note 3: Intact and Subunit Mass Analysis by LC-MS

LC-MS analysis of intact or partially fragmented ADCs provides crucial information on drug load distribution, glycosylation patterns, and average DAR.[12]

- Size Exclusion Chromatography (SEC-MS): SEC separates molecules by size and is ideal for quantifying high molecular weight species (aggregates) and low molecular weight fragments.[6][13] When coupled with MS under native conditions (using volatile buffers like ammonium acetate), it allows for mass determination of the intact ADC, providing a direct measurement of DAR distribution.[14][15][16]
- Reversed-Phase Liquid Chromatography (RPLC-MS): RPLC is a high-resolution technique
  that separates molecules based on hydrophobicity. For ADC analysis, it can be used to
  analyze the intact ADC, but more commonly, the ADC is first reduced to separate the light
  chains (LC) and heavy chains (HC).[17] This "middle-down" approach allows for the
  determination of drug load on each subunit. Denaturing conditions (acetonitrile, formic acid)
  are typically used.[18][19]



#### Intact and Subunit LC-MS Workflows



Click to download full resolution via product page

Caption: Workflows for intact ADC analysis by SEC-MS and subunit analysis by RPLC-MS.



#### **Protocol 1: Intact Mass Analysis using SEC-MS**

- 1. Sample Preparation:
- If necessary, deglycosylate the ADC using PNGase F to simplify the mass spectrum.
- Dilute the sample to 0.5 mg/mL in an MS-compatible mobile phase (e.g., 100 mM Ammonium Acetate).[21]
- 2. LC-MS System and Conditions:
- System: Agilent 1260 Infinity II Bio-inert LC with a Q-TOF mass spectrometer.[20]
- Column: AdvanceBio SEC 200 Å, 1.9 μm.[6][22]
- Mobile Phase: Isocratic elution with 100 mM Ammonium Acetate, pH 7.0.[21]
- Flow Rate: 0.3 mL/min.
- MS Mode: Positive ion, native MS conditions.
- Mass Range: m/z 1000–5000.
- 3. Data Analysis:
- Acquire the total ion chromatogram (TIC).
- Combine the spectra across the main elution peak.
- Deconvolute the raw mass spectrum to obtain the zero-charge mass for each ADC species (DAR0, DAR1, DAR2, etc.).
- Calculate the average DAR from the relative intensities of the deconvoluted peaks.

### **Protocol 2: Subunit Mass Analysis using RPLC-MS**

- 1. Sample Preparation:
- To 20 μg of ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.



- Incubate at 37 °C for 30 minutes to reduce inter-chain disulfide bonds.
- 2. LC-MS System and Conditions:
- System: UPLC system coupled to a high-resolution mass spectrometer.
- Column: ACQUITY UPLC Protein BEH C4, 300 Å, 1.7 μm.
- Mobile Phase A: 0.1% Formic Acid in Water.[3]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
- Column Temperature: 80 °C.
- Flow Rate: 0.4 mL/min.
- Gradient: 20-50% B over 15 minutes.
- MS Mode: Positive ion, denaturing conditions.
- Mass Range: m/z 500–4000.
- 3. Data Analysis:
- Deconvolute the mass spectra corresponding to the light chain and heavy chain peaks.
- Identify the masses corresponding to the unconjugated chains and the chains conjugated with one or more drug-linker molecules.
- Determine the relative abundance of each species to assess drug distribution on each subunit.

# Quantitative Data Summary: Intact Mass Analysis of Trastuzumab Emtansine (T-DM1)



| DAR Species | Theoretical Mass (Da) | Observed Mass (Da) |
|-------------|-----------------------|--------------------|
| DAR 0       | 145,170               | 145,172            |
| DAR 1       | 146,132               | 146,130            |
| DAR 2       | 147,094               | 147,087            |
| DAR 3       | 148,056               | 148,045            |
| DAR 4       | 149,018               | 149,002            |
| DAR 5       | 149,980               | 149,962            |
| DAR 6       | 150,942               | 150,917            |
| DAR 7       | 151,904               | 151,873            |
| DAR 8       | 152,866               | 152,844            |
| Average DAR | -                     | 3.1[20]            |

# Application Note 4: Conjugation Site Analysis by Peptide Mapping

Peptide mapping is the definitive method for identifying the specific amino acid residues where the drug-linker is attached.[4][23] The process involves denaturing, reducing, and alkylating the ADC, followed by enzymatic digestion (typically with trypsin) into smaller peptides. The resulting peptide mixture is then analyzed by RPLC-MS/MS.

Conjugated peptides are identified by their mass shift compared to the unconjugated counterparts. MS/MS fragmentation then provides sequence information to confirm the exact site of modification. Because drug-loaded peptides are often hydrophobic, modifications to standard peptide mapping protocols are necessary to ensure they remain in solution and are detected effectively.[4][23]





Click to download full resolution via product page

Caption: Workflow for identifying drug conjugation sites via LC-MS/MS peptide mapping.



#### **Protocol: Peptide Mapping using LC-MS/MS**

- 1. Sample Preparation:
- Denaturation: To 100 μg of ADC, add 8 M Guanidine-HCl to denature the protein.
- Reduction: Add 10 mM DTT and incubate at 50 °C for 30 minutes.
- Alkylation: Add 25 mM iodoacetamide and incubate in the dark at room temperature for 30 minutes.
- Buffer Exchange: Perform a buffer exchange into a digestion buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a desalting column.
- Digestion: Add trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37 °C.
- Quench: Stop the digestion by adding 1% formic acid.
- 2. LC-MS/MS System and Conditions:
- System: UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).[7]
- Column: C18 reversed-phase column suitable for peptides (e.g., 1.7 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A shallow gradient optimized for peptide separation (e.g., 2-40% B over 90 minutes).
- MS/MS Method: Data-Dependent Acquisition (DDA), selecting the top 5-10 most intense precursor ions for fragmentation (CID or HCD).
- 3. Data Analysis:
- Process the raw data using a protein sequence database search software (e.g., Byos, BioPharma Finder).[7][24]



- Define the mass of the drug-linker moiety as a variable modification on potential conjugation residues (e.g., Cys, Lys).
- Manually verify the MS/MS spectra of identified drug-conjugated peptides to confirm the sequence and the precise location of the modification. The presence of diagnostic fragment ions from the payload can aid in identification.[5][25]

Quantitative Data Summary: Peptide Mapping of

**Brentuximab Vedotin** 

| Peptide Sequence | Modification | Observed Mass<br>Shift (Da) | Conjugation Site   |
|------------------|--------------|-----------------------------|--------------------|
| GEC              | MMAE-linker  | +1319.8                     | Light Chain Cys214 |
| VCLK             | MMAE-linker  | +1319.8                     | Light Chain Cys(X) |
| SCDK             | MMAE-linker  | +1319.8                     | Heavy Chain Cys(Y) |
| ТНТСРРСРАК       | MMAE-linker  | +1319.8                     | Heavy Chain Cys(Z) |

(Note: This table is illustrative. Actual peptide sequences and masses will vary based on the specific ADC and enzyme used.)

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sciex.com [sciex.com]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]

#### Methodological & Application





- 5. Conjugation Site Analysis by MS/MS Protein Sequencing Creative Biolabs [creative-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of ADCs by Native Mass Spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reverse Phase Liquid Chromatography (RPLC) Creative Proteomics [creative-proteomics.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody—Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 23. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [HPLC and mass spectrometry analysis of ADC constructs]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12406877#hplc-and-mass-spectrometry-analysis-of-adc-constructs]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com